2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide
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Overview
Description
2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is an organic compound that features a bromopyridine moiety attached to a piperazine ring, which is further connected to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 5-bromopyridine with piperazine under controlled conditions to form the intermediate 5-bromopyridin-2-yl-piperazine. This intermediate is then reacted with isopropylamine and propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the bromopyridine ring.
Reduction: Products include de-brominated derivatives.
Substitution: Products include substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity and selectivity, while the propanamide group may influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-(6-bromopyridin-2-yl)piperazine: Lacks the propanamide group.
4-(5-bromopyridin-2-yl)piperazin-2-one: Contains a piperazin-2-one moiety instead of a piperazine ring.
Uniqueness
2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromopyridine moiety allows for versatile chemical modifications, while the piperazine and propanamide groups enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C15H23BrN4O |
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Molecular Weight |
355.27 g/mol |
IUPAC Name |
2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C15H23BrN4O/c1-11(2)18-15(21)12(3)19-6-8-20(9-7-19)14-5-4-13(16)10-17-14/h4-5,10-12H,6-9H2,1-3H3,(H,18,21) |
InChI Key |
UWFSRQMUGIJHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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